molecular formula C21H21NO2 B2840614 6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid CAS No. 587851-56-7

6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid

Cat. No.: B2840614
CAS No.: 587851-56-7
M. Wt: 319.404
InChI Key: AIQCBINKOKQECU-UHFFFAOYSA-N
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Description

“6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C21H21NO2 . It is used for proteomics research .


Synthesis Analysis

The synthesis of quinoline and its analogues has been a topic of interest in the field of industrial and synthetic organic chemistry . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the quinoline scaffold, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound has additional functional groups attached to the quinoline core, including a carboxylic acid group and a propylphenyl group .

Scientific Research Applications

Synthesis and Chemical Properties

Quinoline derivatives, including those related to 6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid, have been extensively studied for their synthesis and chemical properties. For example, the development of methods for synthesizing various quinoline derivatives through reactions like cyclodehydration and condensation processes demonstrates the chemical versatility and significance of these compounds in organic chemistry. These synthetic pathways provide foundational knowledge for exploring the potential applications of quinoline derivatives in various fields, including pharmaceuticals and materials science (Levine & Bardos, 1972).

Medicinal Chemistry and Biological Activity

Quinoline derivatives have shown promise in medicinal chemistry due to their biological activities. For instance, certain carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to quinoline compounds, exhibit potent cytotoxic activities against various cancer cell lines. Such findings suggest the potential for quinoline derivatives to be developed into anticancer agents (Deady et al., 2003). Additionally, quinoline-4-carboxylic acid derivatives have been studied for their amylolytic activities, indicating the versatility of quinoline compounds in developing therapeutic agents (Makki et al., 2012).

Photophysical Studies

The exploration of quinoline derivatives in photophysics, such as their use in designing molecular logic switches based on photophysical properties, underscores the potential of these compounds in advanced materials and sensor technologies. The study of amino derivatives of quinoline for solvatochromism and acidochromism highlights their utility in developing materials with responsive optical properties (Uchacz et al., 2016).

Environmental and Analytical Applications

Quinoline derivatives have also been investigated for environmental and analytical applications, such as the development of chelating ion exchangers for metal ion extraction. This application is crucial for environmental remediation and the selective separation of metal ions, demonstrating the broader impact of quinoline derivatives beyond pharmaceuticals (Moberg et al., 1990).

Safety and Hazards

The compound is labeled as an irritant . As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and contamination.

Properties

IUPAC Name

6,8-dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-4-5-15-6-8-16(9-7-15)19-12-18(21(23)24)17-11-13(2)10-14(3)20(17)22-19/h6-12H,4-5H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQCBINKOKQECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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